N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 (Mixture of Diastereomers)
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Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a versatile amino acid derivative . It is a N-acyl-L-amino acid . It is available to purchase online as reference standards from Biochemicals and Reagents .
Synthesis Analysis
Research has focused on exploring its antioxidant, anti-inflammatory, and neuroprotective characteristics . In laboratory settings, this compound has been employed to investigate its impact on various biochemical and physiological processes .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are as follows :Scientific Research Applications
Synthesis and Occupational Exposure Analysis : Sharma, Laurens, and Pilcher (2009) developed a novel, stereoselective synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite in humans exposed to the potential carcinogen 1,3-butadiene. This synthesis is crucial for producing either diastereomer for use in occupational exposure analysis, highlighting the compound's role in monitoring environmental carcinogens (Sharma, Laurens, & Pilcher, 2009).
Metabolism Studies in Toxicology : Kühler (1984) described the reaction of N-acetyl-L-cysteine with various oxiranes, producing mixtures of regio isomers and diastereomers of N-acetyl-S-hydroxyethyl-L-cysteine. These metabolites were analyzed to understand the biotransformation of ethenyl-methylbenzenes in rats, demonstrating the compound's relevance in toxicology and metabolism research (Kühler, 1984).
Analytical Chemistry and Chiral Separation : Brückner, Wittner, and Godel (1989) utilized N-acetyl-L-cysteines, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, in the enantioseparation of standard mixtures of protein DL-amino acids. This illustrates the compound's application in analytical chemistry, particularly in the separation of chiral compounds (Brückner, Wittner, & Godel, 1989).
Biomarker Analysis for Environmental Pollutants : McDonald et al. (2004) developed methods to measure urinary metabolites, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, as biomarkers of exposure to 1,3-butadiene, a probable human carcinogen. This research underscores the compound's significance in environmental health and safety assessments (McDonald et al., 2004).
Human Exposure Monitoring : Schettgen et al. (2009) developed a sensitive method for determining urinary mercapturic acids, including N-acetyl-S-(3,4-dihydroxybutyl)cysteine, to monitor individual exposure to industrial chemicals like 1,3-butadiene and acrylonitrile. This indicates the compound's utility in occupational and environmental health research (Schettgen et al., 2009).
properties
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1/i2D2,3D2,4D2,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNEDFZFZCLSX-NCUHYACUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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